molecular formula C14H17N3O4 B2538934 1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone CAS No. 728031-49-0

1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone

Cat. No.: B2538934
CAS No.: 728031-49-0
M. Wt: 291.307
InChI Key: IHWQZCCPAFDDMU-UHFFFAOYSA-N
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Description

1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.307. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of derivatives related to this compound has been explored for their antimicrobial properties. A notable study presented the synthesis of novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone by propargylation followed by a click reaction. These compounds were then evaluated for their antimicrobial activity, showcasing a potential application in combating microbial infections (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Antioxidant and Anticancer Activities

Another aspect of research has focused on the compound's derivatives for their antioxidant and anticancer activities. In a study, derivatives bearing various moieties were synthesized and their molecular structures confirmed through spectroscopy. These compounds displayed significant antioxidant activity, and some showed promising anticancer activity against human cell lines, suggesting their potential in cancer therapy (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Crystal Structure Analysis

The crystal structure of a closely related compound, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, was analyzed to understand its geometric configuration. This study provides valuable insights into the molecular arrangement, which could aid in the design of new compounds with enhanced biological activities (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).

Novel Synthesis Methods

Research has also delved into efficient synthesis methods for related compounds. For instance, an efficient synthesis of Aprepitant, an NK(1) receptor antagonist, was described, highlighting the compound's role in this process. Such methodologies could streamline the production of related pharmaceutical agents, improving their availability for research and therapeutic applications (Brands et al., 2003).

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-10(18)11-3-4-13(14(5-11)20-2)21-7-12(19)6-17-9-15-8-16-17/h3-5,8-9,12,19H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWQZCCPAFDDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(CN2C=NC=N2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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